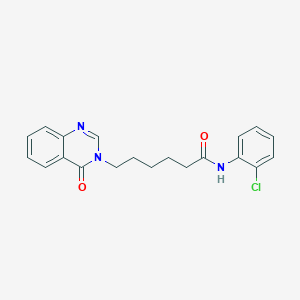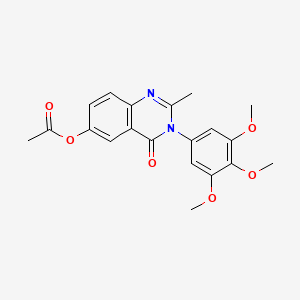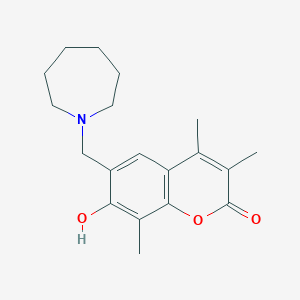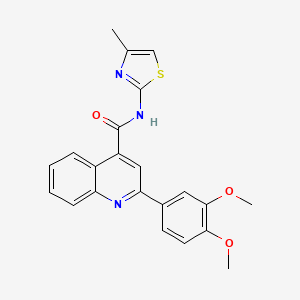![molecular formula C19H18O5 B11153735 tert-butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11153735.png)
tert-butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TERT-BUTYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Oxidation and esterification: The final steps involve oxidation to introduce the oxo group and esterification to form the acetate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
TERT-BUTYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
TERT-BUTYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors. It may serve as a lead compound in the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other signaling molecules. The compound’s effects are often mediated through its ability to form hydrogen bonds and other interactions with its targets.
Comparison with Similar Compounds
TERT-BUTYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE can be compared with other chromene derivatives, such as:
6-OXO-6H-BENZO[C]CHROMEN-3-YL ACETATE: Similar structure but lacks the tert-butyl group, which may affect its reactivity and biological activity.
TERT-BUTYL 2-({6-HYDROXY-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE: Similar structure but with a hydroxyl group instead of an oxo group, which may influence its chemical properties and interactions.
TERT-BUTYL 2-({6-METHOXY-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE: Similar structure but with a methoxy group, which may alter its solubility and reactivity.
The uniqueness of TERT-BUTYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
tert-butyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C19H18O5/c1-19(2,3)24-17(20)11-22-12-8-9-14-13-6-4-5-7-15(13)18(21)23-16(14)10-12/h4-10H,11H2,1-3H3 |
InChI Key |
RKQULYOBGNKBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B11153665.png)


![(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11153692.png)
![5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11153699.png)
methanone](/img/structure/B11153706.png)


![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11153716.png)

![2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11153722.png)
![methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11153728.png)
![3-{4-[4-(4-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11153736.png)
![1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11153745.png)
